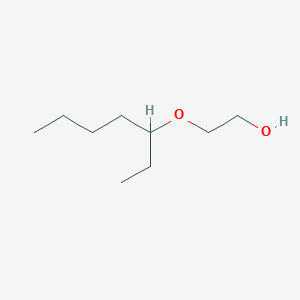
2-heptan-3-yloxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-heptan-3-yloxyethanol is an organic compound with the molecular formula C9H20O2. It is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to an ethylamyloxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptan-3-yloxyethanol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1-ethylamyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydration of ethylene oxide with 1-ethylamyl alcohol in the presence of an acid catalyst. This method is favored due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-heptan-3-yloxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Forms ethers or esters depending on the reactants used.
Aplicaciones Científicas De Investigación
2-heptan-3-yloxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-heptan-3-yloxyethanol involves its interaction with various molecular targets. In biological systems, it can act as a solvent, facilitating the dissolution and transport of other molecules. It may also interact with cell membranes, altering their permeability and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methylamyloxy)ethanol
- 2-(1-Propylamyloxy)ethanol
- 2-(1-Butylamyloxy)ethanol
Uniqueness
2-heptan-3-yloxyethanol is unique due to its specific ethylamyloxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications.
Propiedades
Número CAS |
10138-47-3 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-heptan-3-yloxyethanol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(4-2)11-8-7-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
BITOXCKNAKLGLN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)OCCO |
SMILES canónico |
CCCCC(CC)OCCO |
Sinónimos |
2-[(1-Ethylpentyl)oxy]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















